molecular formula C9H6F4O3 B15206451 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid

Cat. No.: B15206451
M. Wt: 238.14 g/mol
InChI Key: HVWIVXILBQRTRT-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F4O3 It is characterized by the presence of a fluoro, methoxy, and trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluoro, methoxy, and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (fluoro and trifluoromethyl) and electron-donating (methoxy) groups allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

IUPAC Name

3-fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H6F4O3/c1-16-7-4(8(14)15)2-3-5(6(7)10)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

HVWIVXILBQRTRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C(F)(F)F)C(=O)O

Origin of Product

United States

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